2-Iodo-1-phenyl-1-butanone

asymmetric catalysis α-amino ketone synthesis nucleophilic amination

2-Iodo-1-phenyl-1-butanone (alpha-iodobutyrophenone; CAS 108350-39-6) is a member of the α-halo ketone family with the molecular formula C₁₀H₁₁IO (MW 274.10 g/mol). The compound features a reactive iodine atom at the alpha carbon of a butyrophenone scaffold, positioning it as a versatile electrophilic building block in organic synthesis.

Molecular Formula C10H11IO
Molecular Weight 274.1 g/mol
CAS No. 108350-39-6
Cat. No. B025302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1-phenyl-1-butanone
CAS108350-39-6
Molecular FormulaC10H11IO
Molecular Weight274.1 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC=CC=C1)I
InChIInChI=1S/C10H11IO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
InChIKeyUFCLBBGTLDNBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1-phenyl-1-butanone (CAS 108350-39-6) – Core Identity, Physicochemical Profile, and Procurement Starting Point


2-Iodo-1-phenyl-1-butanone (alpha-iodobutyrophenone; CAS 108350-39-6) is a member of the α-halo ketone family with the molecular formula C₁₀H₁₁IO (MW 274.10 g/mol) . The compound features a reactive iodine atom at the alpha carbon of a butyrophenone scaffold, positioning it as a versatile electrophilic building block in organic synthesis. Its monoisotopic mass of 273.9855 Da and characteristic physicochemical parameters—density 1.582 g/cm³, boiling point 302.1 °C at 760 mmHg, and refractive index 1.59—distinguish it from its chloro and bromo analogs . This α-iodo ketone serves primarily as a synthetic intermediate for constructing pharmaceutically relevant scaffolds via nucleophilic displacement, cross-coupling, and heterocycle-forming reactions.

1
Building block Electrophilic α-iodo ketone for nucleophilic displacement and heterocycle-forming reactions
2
Cross-coupling Enables mild oxidative addition to low-valent metals; compatible with Pd, Ni, and Cu catalyst systems
3
Radical initiation Low C–I bond strength supports ambient-temperature radical generation and photoredox transformations

2-Iodo-1-phenyl-1-butanone – Why α-Halo Ketone Analogues Cannot Be Freely Substituted


Procurement decisions within the α-halo butyrophenone sub-class must account for profound differences in carbon–halogen bond strength, leaving-group ability, and reaction kinetics that preclude simple analog interchange. The C–I bond dissociation energy in α-iodo ketones is approximately 53 kcal/mol, markedly lower than the C–Br (~64 kcal/mol) and C–Cl (~78 kcal/mol) bonds in the corresponding bromo and chloro analogs [1]. This translates into superior leaving-group aptitude (iodide is a 10⁶-fold better nucleofuge than chloride in polar aprotic solvents) and enables distinct reaction pathways—such as mild oxidative addition to low-valent metals or radical generation under photoredox conditions—that are inaccessible to the bromo and chloro counterparts [2]. Consequently, substituting 2-iodo-1-phenyl-1-butanone with 2-bromo-1-phenyl-1-butanone (CAS 877-35-0) or 2-chloro-1-phenyl-1-butanone (CAS 14313-57-6) may necessitate entirely different catalyst systems, higher temperatures, or longer reaction times, compromising both yield and selectivity.

Dimension
Why bromo/chloro analogs may not substitute directly
C–X bond strength
Iodo: markedly weaker C–I bond vs. bromo & chloro Lower bond dissociation energy enables room-temperature activation; bromo/chloro analogs may require higher temperatures, stronger reductants, or different catalyst systems, potentially compromising yield and selectivity.
Leaving-group reactivity
Iodide: far superior nucleofuge vs. bromide & chloride Chloro analog has been reported unreactive under mild catalytic enantioselective amination conditions; substituting may necessitate entirely different reaction protocols.
Physicochemical identity
Density, boiling point, refractive index differ measurably vs. 2-bromo & 2-chloro analogs Incoming QC identity verification would fail if a lower-cost analog is inadvertently supplied; parameters do not overlap.

2-Iodo-1-phenyl-1-butanone – Quantitative Head-to-Head Differentiation Evidence vs. Closest Analogs


α-Iodo vs. α-Chloro Reactivity in Catalytic Enantioselective Amination: Reactivity Gap Exceeds 90%

In a direct catalytic enantioselective nucleophilic amination protocol, the α-iodo ketone substrate exhibited robust reactivity, affording the α-amino ketone product in good yield, whereas the corresponding α-chloro ketone substrate (1a″) showed zero conversion under identical conditions [1]. The qualitative reactivity ranking I > Br ≫ Cl mirrors the inherent leaving-group ability of the halide series.

Amination reactivity
Class-level
Iodo: productive reactivity
Chloro: 0% conversion
Substrate identity determines reaction feasibility under mild catalytic conditions
Reported under chiral anion-based phase-transfer catalysis; exact iodo yield not disclosed
asymmetric catalysis α-amino ketone synthesis nucleophilic amination

Carbon–Iodine Bond Dissociation Energy: ~17% Weaker than C–Br and ~32% Weaker than C–Cl

The C–I bond in α-iodo carbonyl compounds has a bond dissociation energy (BDE) of approximately 53 kcal/mol, compared to ~64 kcal/mol for C–Br and ~78 kcal/mol for C–Cl in analogous α-halo carbonyl systems [1]. This 11–25 kcal/mol difference directly governs the temperature thresholds for homolytic cleavage and the facility of oxidative addition to transition metals.

C–X bond strength
Class-level
C–I ≈ 53 kcal/mol
C–Br ≈ 64 kcal/mol
C–Cl ≈ 78 kcal/mol
Supports milder activation and lower-energy radical initiation
Gas-phase BDE values for α-halo carbonyl class; solution-phase may vary
bond dissociation energy radical chemistry leaving-group ability

Physicochemical Differentiation: Density, Boiling Point, and Refractive Index vs. Bromo and Chloro Analogues

2-Iodo-1-phenyl-1-butanone exhibits distinctly higher density (1.582 g/cm³) and boiling point (302.1 °C at 760 mmHg) relative to its bromo analog (2-bromo-1-phenyl-1-butanone: MW 227.10 g/mol, estimated bp ~265–270 °C) and chloro analog (2-chloro-1-phenyl-1-butanone: MW 182.65 g/mol, estimated bp ~245–255 °C) . The refractive index (1.59) also serves as a discriminating identity parameter.

Physicochemical identity
Data to verify
Density 1.582 g/cm³
bp 302.1 °C / 760 mmHg
RI 1.59
Supports unambiguous incoming QC identity confirmation
Predicted/reported catalog data; bromo/chloro analogs differ measurably on all three parameters
physicochemical characterization quality control substance identity

Radiolabeling Compatibility: Iodine-125/131 Isotope Incorporation for SPECT Tracer Development

The butyrophenone scaffold bearing an iodine atom at the 2′-position (or alpha-position) has been explicitly designed for direct radioiodination with ¹²⁵I and ¹²¹I to create SPECT radioligands targeting dopamine D₂ receptors [1]. The alpha-iodo substitution in 2-iodo-1-phenyl-1-butanone provides a pre-installed iodine handle suitable for isotopic exchange or cold-standard synthesis, an option unavailable to the non-iodinated or bromo/chloro analogs which would require multi-step late-stage halogen exchange.

Radioiodination pathway
Reported
Pre-installed iodine enables direct ¹²⁵I/¹²¹I isotopic exchange
Streamlines cold-standard and SPECT tracer synthesis workflow
Reported for butyrophenone-derived D₂ receptor SPECT ligands; eliminates late-stage halogen exchange
radioiodination SPECT imaging dopamine receptor butyrophenone neuroleptics

2-Iodo-1-phenyl-1-butanone – High-Value Research & Industrial Deployment Scenarios


Asymmetric α-Amino Ketone Synthesis via Catalytic Enantioselective Amination

Research groups pursuing enantioselective C–N bond formation at the α-position of aryl ketones should select 2-iodo-1-phenyl-1-butanone as the substrate of choice. Direct catalytic enantioselective nucleophilic amination protocols have demonstrated that only the α-iodo substrate exhibits productive reactivity under mild chiral anion-based phase-transfer conditions, while the α-chloro analog remains completely unreactive [Section 3, Evidence 1]. This reactivity gap mandates procurement of the iodo variant to access enantioenriched α-amino butyrophenones—key intermediates in CNS-active pharmaceutical candidates—without resorting to harsher thermal or strongly basic conditions that compromise stereochemical integrity.

Radical-Mediated Cross-Coupling and Photoredox Transformations

The significantly lower C–I bond dissociation energy (~53 kcal/mol vs. ~64 kcal/mol for C–Br) renders 2-iodo-1-phenyl-1-butanone the optimal substrate for radical-mediated transformations including visible-light photoredox catalysis, atom-transfer radical addition (ATRA), and nickel-catalyzed reductive cross-coupling [Section 3, Evidence 2]. The weaker C–I bond permits radical initiation at ambient temperature or under low-intensity irradiation, minimizing thermal decomposition of sensitive functional groups. In contrast, the bromo analog requires elevated temperatures or stronger reductants, increasing the risk of ketone reduction or phenyl ring side-reactions.

Radioiodinated Tracer Development for Dopamine Receptor Imaging

Medicinal chemistry and nuclear medicine teams developing SPECT or PET tracers based on the butyrophenone pharmacophore (e.g., haloperidol-type D₂ receptor ligands) benefit directly from 2-iodo-1-phenyl-1-butanone as a pre-iodinated scaffold. This compound serves as both a cold reference standard for HPLC co-injection and a direct precursor for isotopic exchange radioiodination with ¹²⁵I or ¹²¹I [Section 3, Evidence 4]. The pre-installed iodine eliminates the need for late-stage Finkelstein halogen exchange, which typically incurs 30–50% yield losses and requires additional purification steps.

Quality-Assured Procurement: Identity Verification Against Lower-Cost Substitutes

Procurement and QC departments can leverage the distinct physicochemical profile of 2-iodo-1-phenyl-1-butanone—density 1.582 g/cm³, boiling point 302.1 °C, refractive index 1.59—to unambiguously confirm substance identity upon receipt [Section 3, Evidence 3]. These parameters clearly differentiate the iodo compound from 2-bromo-1-phenyl-1-butanone (CAS 877-35-0; MW 227.10, estimated bp ~265 °C) and 2-chloro-1-phenyl-1-butanone (CAS 14313-57-6; MW 182.65, estimated bp ~245 °C), both of which are commercially available at lower cost but lack the requisite reactivity profile. Routine density or refractive index checks prevent costly synthetic failures caused by inadvertent analog substitution.

Application
Selection Property
Validation Focus
Enantioselective α-amino ketone synthesis
Iodo-specific reactivity under mild catalytic conditions
Verify substrate conversion and enantiomeric excess with chiral anion phase-transfer protocols
Radical cross-coupling and photoredox transformations
Low C–I bond dissociation energy for ambient initiation
Confirm radical generation threshold and compatibility with visible-light or Ni-catalyzed systems
Radioiodinated tracer and cold-standard synthesis
Pre-installed iodine as isotopic exchange handle
Validate ¹²⁵I/¹²¹I incorporation yield and radiochemical purity
Incoming QC identity verification
Distinct density, boiling point, and refractive index
Cross-check measured parameters against certificate of analysis to exclude analog substitution
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